H-亮氨酸-天冬氨酸-OH

描述

“H-Leu-Asp-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Synthesis Analysis

The synthesis of “H-Leu-Asp-OH” involves methodologies for the Fmoc synthesis, purification, and mass spectral analysis . Critical steps in the synthesis using Fmoc-Ser (PO3Bzl,H)-OH as the building block were double acylation steps for each residue, alternating HBTU and HATU as the acylating agents and synthesis on a chlorotrityl resin which was essential for complete removal of the benzyl-side chain protecting groups .

Molecular Structure Analysis

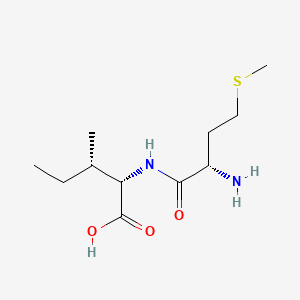

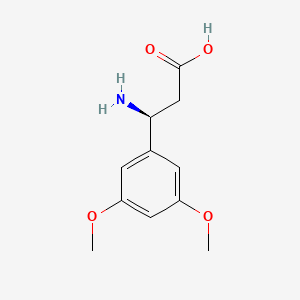

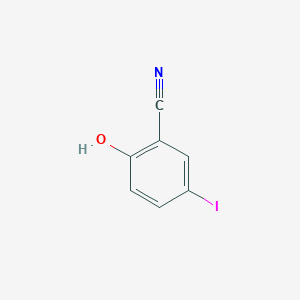

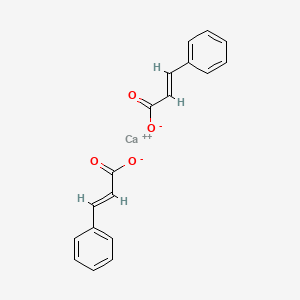

The molecular formula of “H-Leu-Asp-OH” is C₁₀H₁₈N₂O₅ . Its molecular weight is 246.26 .

Physical And Chemical Properties Analysis

“H-Leu-Asp-OH” has a molecular weight of 246.26 and a chemical formula of C₁₀H₁₈N₂O₅ . It is stored at temperatures below -15°C .

科学研究应用

Self-Assembly Dipeptide Hydrogel

Dipeptides like H-Leu-Asp-OH can form self-assembling hydrogels, which are popular in biomedical applications due to their controllability and biocompatibility . These hydrogels are cross-linked by three-dimensional networks of modified molecules that hold a large amount of water, making them similar to natural tissue . They have potential applications in drug delivery, tissue engineering, sensing, and cell culture scaffolds .

Drug Delivery Systems

A library of Cbz-modified dehydrodipeptides, including H-Leu-Asp-OH, were synthesized for hydrogel screening . The resulting self-assembly hydrogels could be used as drug carriers for the delivery of various substances, such as curcumin .

Antioxidant Peptides

H-Leu-Asp-OH could potentially be used in the field of antioxidant peptides . These peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics, with research focusing on efficient screening, activity evaluation, mechanisms, and applications .

Biochemical Applications

H-Leu-Asp-OH is primarily used for biochemical applications . It can be used in the synthesis of more complex peptides, which have a wide range of applications in biological research .

Food Production

Antioxidant peptides, potentially including H-Leu-Asp-OH, have broad applications in food production . They can be used to enhance the nutritional value of food products and to improve their shelf life .

Cosmetics Industry

The antioxidant properties of peptides like H-Leu-Asp-OH make them valuable in the cosmetics industry . They can be used in skincare products to protect the skin from oxidative damage .

作用机制

安全和危害

The safety data sheet for “H-Leu-Asp-OH” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

“H-Leu-Asp-OH” is a polypeptide that can be found by peptide screening . This screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development . This suggests that “H-Leu-Asp-OH” could have potential future applications in these areas.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCSNHXRZUVYAM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427072 | |

| Record name | L-Aspartic acid, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-Asp-OH | |

CAS RN |

32949-40-9 | |

| Record name | L-Aspartic acid, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)